molecular formula C15H12ClNO B8404833 3-Benzyl-5-chloro-2,3-dihydro-isoindol-1-one

3-Benzyl-5-chloro-2,3-dihydro-isoindol-1-one

Cat. No.: B8404833
M. Wt: 257.71 g/mol
InChI Key: ZNIUWWXEHPHNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-chloro-2,3-dihydro-isoindol-1-one is a useful research compound. Its molecular formula is C15H12ClNO and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-benzyl-5-chloro-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H12ClNO/c16-11-6-7-12-13(9-11)14(17-15(12)18)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,17,18)

InChI Key

ZNIUWWXEHPHNML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Cl)C(=O)N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under N2 protection, triethylsilane (23 g, 200 mmol) and TFA (10 mL) were added successively to a mixture of 3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one and 3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one (5.47 g, 20 mmol). After stirring at room temperature for 2 hours, the reaction mixture was concentrated under reduced pressure. The residue was treated with a satd. aq. NaHCO3 solution (30 mL) and extracted with DCM (2×30 mL). The combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude mixture of products. The desired regioisomer, 3-benzyl-5-chloro-2,3-dihydro-isoindol-1-one was obtained by prep-HPLC separation as a white solid (1.03 g, 20%). MS: 258.1 (M+H+).
Quantity
23 g
Type
reactant
Reaction Step One
Name
3-benzyl-5-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-benzyl-6-chloro-3-hydroxy-2,3-dihydro-isoindol-1-one
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
20%

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